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Compound Name: Apimostinel

Cat. No.: B605535

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Apimostinel
(GATE-202), a novel N-methyl-D-aspartate receptor (NMDAR) modulator, in neuroscience
research. Apimostinel has demonstrated potential as a rapid-acting antidepressant and is
currently under investigation for major depressive disorder (MDD). This guide covers its
mechanism of action, preclinical and clinical data, and detailed experimental protocols to
facilitate further research into its therapeutic potential.

Introduction to Apimostinel

Apimostinel is a next-generation intravenous NMDAR modulator that acts as a positive
allosteric modulator at a unique binding site on the receptor, independent of the glycine site.[1]
[2] This mechanism enhances NMDAR-mediated synaptic plasticity, which is crucial for
learning, memory, and mood regulation.[1][2] Structurally, it is an amidated tetrapeptide, a
modification of its predecessor rapastinel (GLYX-13), with a benzyl group addition that
enhances its metabolic stability, pharmacokinetic profile, and potency.[1] Notably, Apimostinel
is reported to be 1000-fold more potent than rapastinel in vitro. A key advantage of
Apimostinel is its favorable safety profile, lacking the psychotomimetic or dissociative side
effects associated with NMDAR antagonists like ketamine.

Mechanism of Action and Signaling Pathway
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Apimostinel's therapeutic effects are believed to stem from its ability to rapidly induce
neuroplastic changes. Unlike NMDAR antagonists, Apimostinel enhances receptor function,
leading to a cascade of downstream signaling events that promote synaptogenesis.

The proposed signaling pathway for Apimostinel is as follows:

» Positive Allosteric Modulation of NMDAR: Apimostinel binds to a unique site on the
NMDAR, increasing its sensitivity to the endogenous co-agonist glycine. This enhances
receptor activation in the presence of glutamate.

e Increased AMPA Receptor Throughput: The potentiation of NMDAR function leads to an
increase in the activity of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
receptors, which are critical for fast synaptic transmission.

 BDNF Release: The enhanced glutamatergic signaling triggers the release of Brain-Derived
Neurotrophic Factor (BDNF).

o Activation of mTOR Signaling: BDNF activates the mammalian target of rapamycin (mMTOR)
signaling pathway, a key regulator of protein synthesis and cell growth.

e Synaptogenesis: The activation of the mTOR pathway promotes the synthesis of synaptic
proteins, leading to an increase in the number and function of synapses, particularly in brain
regions implicated in depression, such as the prefrontal cortex.

Signaling Pathway Diagram
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Caption: Apimostinel's signaling cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical
studies of Apimostinel.

Table 1: Preclinical [

Experimental Model Key Findings Reference

1000-fold more potent than

In vitro potency inel
rapastinel.

Rapid and potent
Animal models of depression antidepressant effects
observed.

A single dose enhanced Long-
Preclinical metaplasticity Term Potentiation (LTP) with
effects lasting 7 days.

Lacks sedative, ataxic, and
Preclinical safety motor impairment effects seen
with NMDAR antagonists.
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Note: Specific dose-response data from preclinical behavioral tests are not publicly available.

Table 2: Clinical [

Study Phase Population

Doses Tested

Key Findings Reference

Healthy
Volunteers
(n=40)

Phase 1

Single and
multiple
ascending
doses: 1mg,
5mg, 10mg,
25mg

- Generally safe
and well-
tolerated. - No
psychotomimetic
or dissociative
effects observed.
- Dose-
dependent
increase in
gEEG alpha
power, a
biomarker of
NMDAR target

activation.

Major
Phase 2a Depressive

Disorder (MDD)

10mg (single IV

dose)

- Rapid and
statistically
significant
antidepressant
effects at 24
hours
(p=0.0034). -
Effects lasted up

to seven days.

Major
Phase 2

Depressive
(NCT06400121)

Disorder (MDD)

10mg (single IV

dose)

- Ongoing study
combining
Apimostinel with
Automated Self-
Association
Training (ASAT).

Note: Mean change in MADRS scores from the Phase 2a trial are not publicly available.
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Experimental Protocols

This section provides detailed methodologies for key experiments relevant to Apimostinel
research.

Preclinical Behavioral Assays

The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is
based on the principle that an animal will cease escape-oriented behavior when placed in an
inescapable, stressful situation, and that this "behavioral despair" is reversed by effective
antidepressant treatment.

Protocol:

e Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) filled with
water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.

e Procedure:
o Gently place the animal into the water-filled cylinder.
o The total test duration is typically 6 minutes.
o Record the entire session for later analysis.

o The primary measure is the duration of immobility during the last 4 minutes of the test.
Immobility is defined as the lack of motion other than small movements necessary to keep
the head above water.

o Data Analysis:
o Score the duration of immobility.

o A significant decrease in immobility time in the Apimostinel-treated group compared to
the vehicle control group is indicative of an antidepressant-like effect.

The NSFT assesses anxiety- and depression-like behavior by creating a conflict between the
drive to eat and the fear of a novel, brightly lit environment. Chronic antidepressant treatment is
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known to decrease the latency to begin eating in this paradigm.
Protocol:

o Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with 30 cm high walls) with a
single food pellet placed in the center. The arena should be brightly lit.

e Procedure:
o Food-deprive the animals for 24 hours prior to the test.
o On the test day, place the animal in a corner of the open-field arena.

o Start a timer and measure the latency (time taken) for the animal to approach and take the
first bite of the food pellet. The maximum test duration is typically 10-15 minutes.

e Data Analysis:
o The primary measure is the latency to the first bite.

o A significant decrease in the latency to feed in the Apimostinel-treated group compared
to the vehicle control group suggests anxiolytic and/or antidepressant-like effects.

Clinical Research Protocols

gEEG is utilized in Apimostinel clinical trials to objectively measure target engagement and
pharmacodynamic effects in the brain.

Protocol:
o EEG Recording:

Use a multi-channel EEG system to record brain electrical activity from the scalp.

[e]

o

Obtain baseline EEG recordings prior to Apimostinel administration.

[¢]

Record EEG at multiple time points following drug administration to assess changes over
time.
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o Data Analysis:
o Process the raw EEG data to remove artifacts.
o Perform spectral analysis to calculate the power in different frequency bands.

o The key biomarker for Apimostinel is a dose-dependent increase in alpha power, which is
indicative of NMDAR modulation. Compare post-dose alpha power to baseline and to a

placebo group.

This protocol outlines the key elements of the ongoing Phase 2 trial (NCT06400121)
investigating the combination of Apimostinel and a digital therapeutic.

Experimental Workflow:

Screening
(MADRS = 25)

Group A: Group B: Group C:
Apimostinel (10mg IV) Placebo (Saline V) Apimostinel (10mg IV)
+ Active ASAT + Active ASAT + Sham ASAT

ASAT/Sham Sessions
(Twice daily for 4 days)

Follow-up Assessments
(e.g., MADRS)
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Caption: Workflow for the Apimostinel and ASAT clinical trial.

ASAT Protocol:

o Objective: To leverage the window of enhanced neuroplasticity induced by Apimostinel to
reinforce positive self-associations.

e Procedure:

[¢]

One day after the Apimostinel or placebo infusion, participants begin the ASAT or sham
training.

[¢]

Training consists of twice-daily sessions for four consecutive days.

[¢]

Each session involves computer-based tasks where participants are presented with
positive words and images of themselves to create positive associations.

The sham ASAT involves similar tasks but with neutral stimuli.

[¢]

 Primary Outcome: The primary efficacy endpoint is the change in the Montgomery-Asberg
Depression Rating Scale (MADRS) total score from baseline.

Conclusion

Apimostinel represents a promising development in the field of psychiatry, offering a novel
mechanism of action with the potential for rapid antidepressant effects without the adverse side
effects of other glutamatergic modulators. The protocols and data presented in this guide are
intended to provide a solid foundation for researchers and clinicians interested in further
exploring the therapeutic applications of Apimostinel. Future research should focus on
elucidating the full dose-response relationship in both preclinical and clinical settings and
further investigating the long-term efficacy and safety of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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